Cas no 351470-14-9 (1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(morpholin-4-yl)ethanone)
![1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(morpholin-4-yl)ethanone structure](https://ja.kuujia.com/scimg/cas/351470-14-9x500.png)
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(morpholin-4-yl)ethanone 化学的及び物理的性質
名前と識別子
-
- 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(morpholin-4-yl)ethanone
-
- MDL: MFCD01564022
- インチ: 1S/C20H22N2O2/c23-20(15-21-11-13-24-14-12-21)22-18-7-3-1-5-16(18)9-10-17-6-2-4-8-19(17)22/h1-8H,9-15H2
- InChIKey: PPCWEFYIIJLTLG-UHFFFAOYSA-N
- SMILES: C(=O)(N1C2=CC=CC=C2CCC2=CC=CC=C12)CN1CCOCC1
計算された属性
- 精确分子量: 322.168
- 同位素质量: 322.168
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 24
- 回転可能化学結合数: 2
- 複雑さ: 411
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(morpholin-4-yl)ethanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | MS-2508-5MG |
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-morpholino-1-ethanone |
351470-14-9 | >90% | 5mg |
£46.00 | 2025-02-09 | |
Key Organics Ltd | MS-2508-100MG |
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-morpholino-1-ethanone |
351470-14-9 | >90% | 100mg |
£146.00 | 2025-02-09 | |
Ambeed | A998707-1g |
1-{2-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl}-2-(morpholin-4-yl)ethan-1-one |
351470-14-9 | 90% | 1g |
$350.0 | 2024-04-19 | |
Key Organics Ltd | MS-2508-1MG |
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-morpholino-1-ethanone |
351470-14-9 | >90% | 1mg |
£37.00 | 2025-02-09 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00937143-1g |
1-{2-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl}-2-(morpholin-4-yl)ethan-1-one |
351470-14-9 | 90% | 1g |
¥2401.0 | 2023-03-11 | |
Key Organics Ltd | MS-2508-20MG |
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-morpholino-1-ethanone |
351470-14-9 | >90% | 20mg |
£76.00 | 2023-04-20 | |
Key Organics Ltd | MS-2508-50MG |
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-morpholino-1-ethanone |
351470-14-9 | >90% | 50mg |
£102.00 | 2025-02-09 | |
Key Organics Ltd | MS-2508-10MG |
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-morpholino-1-ethanone |
351470-14-9 | >90% | 10mg |
£63.00 | 2025-02-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1428236-1g |
1-(10,11-Dihydro-5H-dibenz[b,f]azepin-5-yl)-2-(4-morpholinyl)ethanone |
351470-14-9 | 90% | 1g |
¥3361 | 2023-03-11 | |
abcr | AB301617-100 mg |
1-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-morpholino-1-ethanone; . |
351470-14-9 | 100 mg |
€221.50 | 2023-07-20 |
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(morpholin-4-yl)ethanone 関連文献
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
5. Book reviews
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(morpholin-4-yl)ethanoneに関する追加情報
1-(10,11-Dihydro-5H-Dibenzo[b,f]azepin-5-yl)-2-(Morpholin-4-yl)Ethanone: A Comprehensive Overview
1-(10,11-Dihydro-5H-Dibenzo[b,f]azepin-5-yl)-2-(Morpholin-4-yl)Ethanone, also known by its CAS Registry Number 351470-14-9, is a complex organic compound with significant potential in the field of medicinal chemistry. This compound belongs to the class of dibenzoazepines, which are known for their unique structural properties and diverse biological activities. The molecule combines a dibenzoazepine moiety with a morpholine group, creating a structure that has garnered attention for its potential applications in drug discovery and development.
The dibenzoazepine core of this compound is a bicyclic system characterized by two benzene rings fused to an azepine ring. This structure provides a rigid framework that can influence the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The morpholine group, on the other hand, is a saturated heterocyclic ring containing one oxygen atom. Morpholine derivatives are widely used in pharmaceuticals due to their ability to enhance solubility and bioavailability while maintaining chemical stability.
Recent studies have highlighted the potential of 351470-14-9 as a lead compound in the development of new therapeutic agents. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that this compound exhibits promising anti-inflammatory and analgesic properties. These findings suggest that it could be a candidate for the treatment of chronic inflammatory diseases such as arthritis and neuropathic pain.
In addition to its pharmacological properties, the synthesis of 1-(10,11-Dihydro-5H-Dibenzo[b,f]azepin-5-yl)-2-(Morpholin-4-yl)Ethanone has been optimized through advanced organic chemistry techniques. Researchers have employed methodologies such as Suzuki coupling and Stille coupling reactions to achieve high yields and purity levels. These advancements in synthetic chemistry have made it possible to scale up production for preclinical studies.
The structural versatility of this compound also makes it an attractive target for further modification. By altering substituents on the dibenzoazepine or morpholine moieties, scientists can explore a wide range of biological activities. For example, substituting the morpholine group with other heterocycles could lead to compounds with enhanced selectivity for specific molecular targets.
From an environmental standpoint, the synthesis and handling of CAS No 351470-14-9 adhere to strict safety protocols. The compound is not classified as a hazardous material under current regulations, making it suitable for use in standard laboratory settings without special containment requirements.
In conclusion, 1-(10,11-Dihydro-5H-Dibenzo[b,f]azepin-5-yl)-2-(Morpholin-4-yL)Ethanone, with its unique structure and promising biological profile, represents an exciting avenue for future research in medicinal chemistry. As ongoing studies continue to uncover its full potential, this compound stands at the forefront of innovation in drug discovery.
351470-14-9 (1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(morpholin-4-yl)ethanone) Related Products
- 475102-16-0(1-boc-5-chloro-2-trimethylsilanyl-indole)
- 2171788-17-1(3-(1,1-dicyclopropylethyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 627-83-8(Ethylene glycol distearate)
- 2639408-03-8(2-amino-3-(1-methylcyclopropyl)propanoic acid hydrochloride)
- 2229339-79-9(2-(2-bromo-3-fluorophenyl)-2-methyloxirane)
- 1538396-55-2(3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine)
- 13618-88-7(5,6,7,8-tetrahydroindolizine)
- 690645-28-4(2-{5-(4-methylphenyl)-1,2,4triazolo3,4-b1,3thiazol-3-ylsulfanyl}-1-(morpholin-4-yl)ethan-1-one)
- 899751-91-8(N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-2-(2-methylphenoxy)acetamide)
- 2246826-36-6(1,3,2-Dioxaborolane, 2-[2-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-)
